n-Allyl-4-methyl-2-(thiophen-2-yl)thiazole-5-carboxamide
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Overview
Description
n-Allyl-4-methyl-2-(thiophen-2-yl)thiazole-5-carboxamide is a heterocyclic compound that features a thiazole ring fused with a thiophene ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry, materials science, and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-Allyl-4-methyl-2-(thiophen-2-yl)thiazole-5-carboxamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea.
Introduction of the Thiophene Ring: The thiophene ring can be introduced through a cyclization reaction involving a suitable thiophene precursor.
Allylation and Carboxamidation:
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions such as temperature, solvent, and catalysts to increase yield and purity. Techniques such as microwave-assisted synthesis and continuous flow chemistry can be employed to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
n-Allyl-4-methyl-2-(thiophen-2-yl)thiazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and thiophene rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiazolidines.
Substitution: Formation of halogenated or aminated derivatives
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in transition metal catalysis.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Antimicrobial Activity: Exhibits potential antimicrobial properties against various bacterial and fungal strains.
Anticancer Activity: Shows promise in inhibiting the growth of certain cancer cell lines.
Medicine
Drug Development: Potential use in the development of new therapeutic agents for treating infections and cancer.
Industry
Material Science: Utilized in the development of organic semiconductors and light-emitting diodes (OLEDs).
Agriculture: Employed as a precursor in the synthesis of agrochemicals
Mechanism of Action
The mechanism of action of n-Allyl-4-methyl-2-(thiophen-2-yl)thiazole-5-carboxamide involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. In cancer cells, it may induce apoptosis by activating caspase pathways and disrupting mitochondrial function .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-2-phenylthiazole-5-carboxamide: Similar structure but lacks the thiophene ring.
2-(Thiophen-2-yl)thiazole-5-carboxamide: Similar structure but lacks the allyl group.
Uniqueness
n-Allyl-4-methyl-2-(thiophen-2-yl)thiazole-5-carboxamide is unique due to the presence of both the allyl and thiophene groups, which enhance its biological activity and chemical reactivity compared to its analogs .
Properties
Molecular Formula |
C12H12N2OS2 |
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Molecular Weight |
264.4 g/mol |
IUPAC Name |
4-methyl-N-prop-2-enyl-2-thiophen-2-yl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C12H12N2OS2/c1-3-6-13-11(15)10-8(2)14-12(17-10)9-5-4-7-16-9/h3-5,7H,1,6H2,2H3,(H,13,15) |
InChI Key |
PWFFZBUKFIOVIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CS2)C(=O)NCC=C |
Origin of Product |
United States |
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